molecular formula C20H18N2O6S B11436306 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11436306
M. Wt: 414.4 g/mol
InChI Key: NXYZVWAPGPEXGW-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functional Group Introduction: The hydroxyl, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions, nitration, and methylation.

    Thiophene Attachment: This can be done via cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution under strong basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: H2/Pd-C, Sn/HCl, Fe/HCl

    Substitution: NaOH, KOH, NaNH2

Major Products

    Oxidation: Formation of quinoline-2,5-dione derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Could be used in studies involving enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential for development as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Pharmacological Action: The compound could interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Catalytic Action: As a ligand, it could facilitate the formation of active catalytic species in metal-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

Uniqueness

    Functional Group Diversity: The combination of hydroxyl, methoxy, nitro, and thiophene groups in a single molecule is unique and could lead to distinct chemical and biological properties.

    The diverse functional groups make it a versatile compound for various applications in different fields.

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C20H18N2O6S/c1-28-16-8-10(6-14(20(16)25)22(26)27)12-9-18(24)21-13-5-11(7-15(23)19(12)13)17-3-2-4-29-17/h2-4,6,8,11-12,25H,5,7,9H2,1H3,(H,21,24)

InChI Key

NXYZVWAPGPEXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4

Origin of Product

United States

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